5-Bromo-3-ethynyl-6-methylpyrazin-2-amine
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Overview
Description
5-Bromo-3-ethynyl-6-methylpyrazin-2-amine is a chemical compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol It is a derivative of pyrazine, characterized by the presence of bromine, ethynyl, and methyl groups attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine typically involves the bromination of 3-ethynyl-6-methylpyrazin-2-amine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethynyl-6-methylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
5-Bromo-3-ethynyl-6-methylpyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethynyl-6-methylpyrazin-2-amine involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methylpyrazin-2-amine: Similar structure but lacks the ethynyl group.
5-Bromo-3-ethynylpyrazin-2-amine: Similar structure but lacks the methyl group.
3-Bromo-5-methylpyrazin-2-amine: Similar structure but with different substitution pattern.
Uniqueness
5-Bromo-3-ethynyl-6-methylpyrazin-2-amine is unique due to the presence of both ethynyl and methyl groups on the pyrazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1260879-75-1 |
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Molecular Formula |
C7H6BrN3 |
Molecular Weight |
212.05 g/mol |
IUPAC Name |
5-bromo-3-ethynyl-6-methylpyrazin-2-amine |
InChI |
InChI=1S/C7H6BrN3/c1-3-5-7(9)10-4(2)6(8)11-5/h1H,2H3,(H2,9,10) |
InChI Key |
FQRKPIHQHAKISO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)N)C#C)Br |
Origin of Product |
United States |
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